molecular formula C29H22 B11116728 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene

Cat. No.: B11116728
M. Wt: 370.5 g/mol
InChI Key: DAKGYRRPMNTHII-PHEQNACWSA-N
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Description

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene is an organic compound of significant interest in the development of advanced optical and electronic materials. As a derivative of 9H-fluorene—a polycyclic aromatic hydrocarbon known for its rigid biphenyl structure and violet fluorescence—this compound is engineered with extended conjugation through styryl groups at the 2 and 7 positions . This molecular design is characteristic of materials explored for use as luminescent components in Organic Light-Emitting Diodes (OLEDs) and as fluorophores in waveguiding applications . Research on similar bis(phenylethenyl)fluorene structures indicates their relevance in studying emission properties, such as the green-emission bands that can occur in polyfluorene-based OLEDs . The compound's structure, featuring a central fluorene group, contributes to its stability and favorable charge transport properties, making it a candidate for molecular electronics and switchable molecular devices . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C29H22

Molecular Weight

370.5 g/mol

IUPAC Name

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene

InChI

InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2/b13-11+,14-12+

InChI Key

DAKGYRRPMNTHII-PHEQNACWSA-N

Isomeric SMILES

C1C2=C(C3=C1C=C(C=C3)/C=C/C4=CC=CC=C4)C=CC(=C2)/C=C/C5=CC=CC=C5

Canonical SMILES

C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Wittig-Horner reaction is a cornerstone for synthesizing styryl-functionalized fluorenes. This method involves reacting 2,7-bis(phosphonatomethyl)-9H-fluorene with benzaldehyde derivatives under basic conditions. The phosphonate intermediate is prepared via sequential alkylation and halogenation of fluorene:

  • Dialkylation : 9H-fluorene is dialkylated at the 9-position using alkyl halides (e.g., 2-ethylhexyl bromide) and a strong base (e.g., NaH) in DMF.

  • Bis-Halomethylation : The dialkylated fluorene undergoes bromomethylation using paraformaldehyde and HBr, yielding 2,7-bis(bromomethyl)-9,9-dialkylfluorene.

  • Phosphonate Formation : Treatment with trialkyl phosphite (e.g., triethyl phosphite) converts the bromomethyl groups to phosphonates.

  • Coupling with Benzaldehyde : The phosphonate reacts with benzaldehyde in the presence of NaH or KOtBu, forming the (E)-configured styryl groups.

Example :

  • Reactants : 2,7-Bis(diethylphosphonatomethyl)-9,9-diethylfluorene (1.0 equiv), benzaldehyde (2.2 equiv), NaH (2.5 equiv)

  • Conditions : DMF, 80°C, 4 h

  • Yield : 85%

  • Characterization : 1H^1H NMR (CDCl3_3): δ 7.65–7.10 (m, aromatic), 6.85 (d, J=16.1J = 16.1 Hz, vinyl-H), 6.50 (d, J=16.1J = 16.1 Hz, vinyl-H).

Optimization and Challenges

  • Base Selection : NaH outperforms K2_2CO3_3 in minimizing Z-isomer formation.

  • Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity vs. dichloromethane.

  • Byproducts : Overalkylation at the 9-position is mitigated by stoichiometric control.

Heck Coupling: Palladium-Catalyzed Vinylation

Protocol and Substrate Design

Heck coupling employs 2,7-dibromo-9H-fluorene and styrene derivatives. The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by alkene insertion and β-hydride elimination.

Example :

  • Catalyst : Pd(OAc)2_2 (5 mol %), PPh3_3 (10 mol %)

  • Base : K2_2CO3_3 (3.0 equiv)

  • Solvent : DMF, 100°C, 12 h

  • Yield : 78%

  • Side Products : Homocoupling of styrene (<5%).

Ligand and Temperature Effects

  • Ligands : Bulky ligands (e.g., DPEphos) improve regioselectivity but reduce turnover.

  • Temperature : Elevated temperatures (100–120°C) enhance conversion but risk decomposition.

Rh-Catalyzed Dehydrogenative Direct Alkenylation

Methodology and Scope

Rhodium complexes enable direct C–H activation of fluorene, coupling with vinylarenes without prefunctionalization. The mechanism involves Rh(III)-mediated C–H cleavage and subsequent alkenylation.

Example :

  • Catalyst : [Cp*RhCl2_2]2_2 (4 mol %), Cu(OAc)2_2 (4.2 equiv)

  • Additive : 1-AdCOOH (4.2 equiv)

  • Solvent : DMF, 100°C, 4 h

  • Yield : 81%

  • Limitations : Requires electron-deficient directing groups (e.g., pyridinyl).

Comparative Analysis of Methods

MethodCatalyst/ReagentsConditionsYield (%)E-SelectivityKey Advantage
Wittig-HornerNaH, BenzaldehydeDMF, 80°C, 4 h85>99%High stereocontrol
Heck CouplingPd(OAc)2_2, PPh3_3DMF, 100°C, 12 h7895%Broad substrate tolerance
Rh-Catalyzed[Cp*RhCl2_2]2_2, Cu(OAc)2_2DMF, 100°C, 4 h8190%No prefunctionalization

Chemical Reactions Analysis

Types of Reactions

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromination using bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Saturated fluorene derivatives.

    Substitution: Brominated fluorene derivatives.

Scientific Research Applications

2,7-bis[(E)-2-phenylethenyl]-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene primarily involves its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can result in fluorescence. This property is exploited in various applications, such as bioimaging and optoelectronics. The molecular targets and pathways involved include the π-conjugated system of the fluorene core, which facilitates efficient energy transfer and emission .

Comparison with Similar Compounds

Absorption and Emission Characteristics

Styryl-substituted aromatic compounds exhibit strong absorbance in the visible range due to extended conjugation. For example:

  • 9-[(E)-2-Phenylethenyl]anthracene derivatives absorb up to 450 nm, while 9-[(E)-2-phenylethenyl]phenanthrene derivatives show a hypsochromic shift (λmax ≈ 420 nm) due to reduced conjugation in phenanthrene’s non-linear structure .
  • 2,7-Bis(benzimidazolyl)fluorene derivatives (e.g., compounds 14–16) emit strong blue light with fluorescence quantum yields (φFL) of 0.31–0.99 in solution, attributed to the electron-withdrawing benzimidazole groups stabilizing excited states .
  • 2,7-Bis(3,4,5-trimethoxyphenyl)fluorene achieves deep-blue emission (unreachable by aryl-fluorenyl-aryl oligomers) through intramolecular interactions, though with low device efficiency .

Table 1: Optical Properties of Fluorene Derivatives

Compound λabs (nm) λem (nm) φFL Reference
9-[(E)-2-Phenylethenyl]anthracene ~450 Not reported Not reported
9-[(E)-2-Phenylethenyl]phenanthrene ~420 Not reported Not reported
2,7-Bis(benzimidazolyl)fluorene 350–370 430–470 (blue) 0.31–0.99
2,7-Bis(trimethoxyphenyl)fluorene Not reported Deep-blue Low efficiency

Inference for Target Compound : The styryl groups in 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene likely induce absorbance >400 nm and blue-to-green emission, with φFL values comparable to benzimidazole derivatives, depending on substituent electronic effects.

Electrochemical Properties

HOMO/LUMO Levels and Redox Behavior

  • 2,7-Bis(benzimidazolyl)fluorenes exhibit HOMO levels of −5.43 to −5.84 eV and LUMO levels of −2.59 to −3.36 eV, suitable for hole/electron transport in OLEDs .
  • 2,7-Di([1,1′-biphenyl]-4-yl)-9H-fluorene functions as a molecular switch, with dihedral angle adjustments modulating quantum noise and Fano factor (sub-Poisson to Poisson limits) .

Table 2: Electrochemical Data for Fluorene Derivatives

Compound HOMO (eV) LUMO (eV) Application Reference
2,7-Bis(benzimidazolyl)fluorene −5.43 to −5.84 −2.59 to −3.36 OLEDs, sensors
2,7-Di(biphenyl)fluorene Not reported Not reported Molecular switches

Inference for Target Compound : The electron-rich styryl groups may lower HOMO levels (increasing oxidative stability) and narrow the bandgap compared to benzimidazole derivatives, favoring charge injection in OLEDs.

Structural and Functional Comparisons

Substituent Effects on Performance

  • Ethynyl vs. Styryl Groups : Ethynyl-linked fluorenes (e.g., 2,7-bis[(4-(tert-butylthio)phenyl)ethynyl]-9H-fluorene) show moderate synthetic yields (22%) and solubility from bulky tert-butylthio groups . Styryl groups may improve conjugation but reduce solubility without bulky substituents.
  • Benzimidazole vs. Styryl : Benzimidazole derivatives offer high φFL but require multistep synthesis , whereas styryl groups simplify synthesis but may reduce thermal stability.
  • Biphenyl Substituents : 2,7-Di([1,1′-biphenyl]-4-yl)-9H-fluorene demonstrates switchable conduction properties, suggesting styryl-substituted analogs could exhibit similar tunability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene?

  • Answer : The compound is typically synthesized via Heck coupling between 2,7-dibromo-9H-fluorene and styrene derivatives under palladium catalysis. Key steps include:

  • Optimization of reaction conditions (e.g., solvent polarity, temperature, and ligand selection) to enhance stereoselectivity and yield .
  • Purification via column chromatography or recrystallization to isolate the trans-isomer (confirmed by NMR coupling constants and X-ray crystallography) .
    • Validation : Monitor reaction progress using TLC and characterize intermediates via 1H^1H/13C^{13}C NMR .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : Confirm regiochemistry and stereochemistry using 1H^1H NMR (e.g., coupling constants J=16HzJ = 16 \, \text{Hz} for trans-vinyl protons) .
  • UV-Vis and Fluorescence Spectroscopy : Assess π-conjugation and photophysical properties (e.g., absorption/emission maxima in THF or toluene) .
  • FTIR : Identify C=C stretching vibrations (~1600 cm1^{-1}) and fluorene backbone signatures .

Q. How does the compound’s stability vary under thermal or oxidative conditions?

  • Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>300°C for alkyl-substituted fluorenes) .
  • Oxidative Stability : Expose to air/light and monitor via UV-Vis for bathochromic shifts, indicating degradation of the conjugated system .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields?

  • Answer : Discrepancies often arise from:

  • Solvent Effects : Polar solvents may induce aggregation, reducing quantum yields. Use degassed solvents and inert atmospheres to minimize quenching .
  • Purity : Trace impurities (e.g., unreacted bromo precursors) can quench fluorescence. Validate purity via HPLC and mass spectrometry .
    • Method : Compare data under standardized conditions (e.g., λex_{\text{ex}}, solvent, concentration) and reference against known standards like rhodamine 6G .

Q. What role does this compound play in organic electronics (e.g., OLEDs)?

  • Answer : The compound’s extended conjugation and rigid planar structure enhance:

  • Charge Transport : High hole mobility due to fluorene’s sp2^2-hybridized backbone .
  • Electroluminescence : Tunable emission via substituent engineering (e.g., electron-donating/withdrawing groups on phenyl rings) .
    • Experimental Design : Fabricate thin films via spin-coating and evaluate using cyclic voltammetry (HOMO/LUMO levels) and electroluminescence spectra .

Q. What computational approaches are used to predict the compound’s electronic properties?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and compare with experimental cyclic voltammetry data .
  • Molecular Dynamics (MD) : Simulate aggregation behavior in thin films to correlate with device performance .
    • Validation : Cross-reference computed absorption spectra (TD-DFT) with experimental UV-Vis data .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

  • Answer : Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., solvent-dependent recrystallization) .
  • Impurities : Residual solvents or byproducts lower observed melting points. Use DSC to identify pure phase transitions .
    • Resolution : Report solvent history and crystallization methods alongside melting data .

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Answer :

  • Structural Isomerism : Cis/trans isomer ratios influence polarity. Isomerically pure samples are essential .
  • Aggregation : In nonpolar solvents, π-π stacking reduces apparent solubility. Use dynamic light scattering (DLS) to detect aggregates .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueObservationsReference
1H^1H NMR (CDCl3_3)δ 7.6–7.2 (m, aromatic), 7.0 (d, J=16 Hz, vinyl)
UV-Vis (THF)λmax_{\text{max}} = 380 nm
Fluorescenceλem_{\text{em}} = 450 nm (Φ = 0.65)

Table 2 : Thermal Stability Parameters

ConditionDecomposition Temperature (°C)Reference
Nitrogen atmosphere320
Air290

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